4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxyphenyl acyl chloride under acidic conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with piperidine in the presence of a suitable base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-{[3-(2-Carboxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine.
Reduction: Formation of this compound amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- 4-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- 4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Uniqueness
4-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups may offer distinct advantages in terms of binding affinity, selectivity, and overall pharmacological profile compared to its analogs.
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O2/c1-2-20-14-6-4-3-5-13(14)16-18-15(21-19-16)11-12-7-9-17-10-8-12/h3-6,12,17H,2,7-11H2,1H3 |
InChI Key |
UKOJDVRWXVXNHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CC3CCNCC3 |
Origin of Product |
United States |
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